

# Application Notes and Protocols for ELISA Assay with ON-013100

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ON-013100 |           |
| Cat. No.:            | B1677293  | Get Quote |

## For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for utilizing Enzyme-Linked Immunosorbent Assay (ELISA) to study the effects of **ON-013100**, a mitotic inhibitor. **ON-013100** has been shown to inhibit the expression of key proteins involved in cell cycle progression and proliferation, such as Cyclin D1 and c-Myc.[1][2] ELISA is a powerful and quantifiable method to measure these changes in protein expression in response to treatment with **ON-013100**.

#### Introduction

**ON-013100** is an antineoplastic agent that functions as a mitotic inhibitor.[1] Its mechanism of action involves the targeting of pathways that regulate cell proliferation. A key target of **ON-013100** is the expression of Cyclin D1, a critical regulator of the cell cycle.[1][2] The Cyclin D-CDK4/6-Rb pathway is a central control point for the G1 to S phase transition in the cell cycle. [3][4][5] Dysregulation of this pathway is a common feature in many cancers, leading to uncontrolled cell proliferation.[3][4] **ON-013100** and its water-soluble derivative, briciclib, have been shown to reduce the expression of Cyclin D1 and c-Myc, proteins associated with the activity of the eukaryotic translation initiation factor 4E (eIF4E).[2] Furthermore, these compounds can enhance the expression of pro-apoptotic proteins like p53 and cleaved Caspase 3.[2]



This application note details the use of a sandwich ELISA protocol to quantify the changes in Cyclin D1 and c-Myc protein levels in cell lysates following treatment with **ON-013100**.

#### **Data Presentation**

The following table summarizes the 50% growth inhibition (GI50) values for **ON-013100** and its derivative briciclib in various cancer cell lines, as determined by MTT cell viability assays.[2]



| Compound   | Cell Line                     | Cancer Type                   | GI50 (nM)  |
|------------|-------------------------------|-------------------------------|------------|
| ON-013100  | JEKO-1                        | Mantle Cell Leukemia<br>(MCL) | 6.7 - 11.2 |
| MINO       | Mantle Cell Leukemia<br>(MCL) | 6.7 - 11.2                    |            |
| MCF7       | Breast Cancer                 | 6.7 - 11.2                    |            |
| MDA-MB-231 | Breast Cancer                 | 6.7 - 11.2                    |            |
| AGS        | Gastric Cancer                | 6.7 - 11.2                    | -          |
| OE19       | Esophageal Cancer             | 6.7 - 11.2                    |            |
| OE33       | Esophageal Cancer             | 6.7 - 11.2                    |            |
| FLO-1      | Esophageal Cancer             | 6.7 - 11.2                    |            |
| Briciclib  | JEKO-1                        | Mantle Cell Leukemia<br>(MCL) | 9.8 - 12.2 |
| MINO       | Mantle Cell Leukemia<br>(MCL) | 9.8 - 12.2                    |            |
| MCF7       | Breast Cancer                 | 9.8 - 12.2                    |            |
| MDA-MB-231 | Breast Cancer                 | 9.8 - 12.2                    | -          |
| AGS        | Gastric Cancer                | 9.8 - 12.2                    | _          |
| OE19       | Esophageal Cancer             | 9.8 - 12.2                    | -          |
| OE33       | Esophageal Cancer             | 9.8 - 12.2                    | -          |
| FLO-1      | Esophageal Cancer             | 9.8 - 12.2                    |            |

## **Signaling Pathway**

The following diagram illustrates the Cyclin D1/CDK4/6 pathway and the role of key proteins in cell cycle progression. **ON-013100**'s inhibitory effect on Cyclin D1 expression disrupts this pathway, leading to cell cycle arrest.



#### Cyclin D1/CDK4/6 Signaling Pathway







Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. CDK4/6 inhibitors: a brief overview and prospective research directions PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclindependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Application Notes and Protocols for ELISA Assay with ON-013100]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677293#elisa-assay-with-on-013100]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com